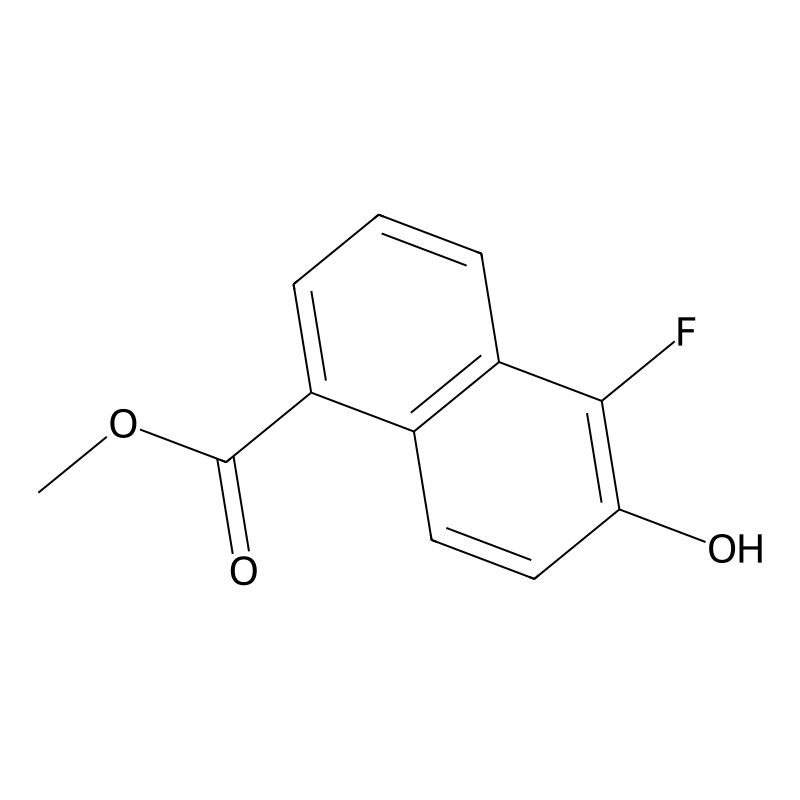

Methyl 5-fluoro-6-hydroxy-1-naphthoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Heterocyclic Compounds

Scientific Field: Organic Chemistry

Application Summary: This compound can be used in the synthesis of heterocyclic compounds, which are crucial in various fields including pharmaceuticals and agrochemicals.

Methods of Application: A one-pot synthesis pathway involving sequential addition/oxidation reactions can be employed to create naphthoate-based scaffolds with quinoline, pyranone, and cyclohexenone moieties.

Results Summary: The synthesized compounds would be characterized using techniques like NMR, HRMS, and potentially X-ray crystallography to confirm their structure and purity.

Antitumor Agent Synthesis

Scientific Field: Pharmacology

Application Summary: The compound could be used to synthesize novel antitumor agents, particularly derivatives of 5-fluorouracil, which are used in cancer treatment.

Methods of Application: Synthesis of 5-fluorouracil derivatives involves various chemical reactions, including condensation and functional group transformations.

Fluorinated Amino Acid Research

Scientific Field: Bioorganic Chemistry

Application Summary: Research into fluorinated amino acids, which are important in the study of protein structure and function.

Methods of Application: The compound could be used to synthesize fluorinated tryptophan derivatives, which are valuable in probing protein interactions.

Results Summary: The fluorinated amino acids would be characterized by their synthetic feasibility, yield, and potential as biochemical tools.

Methyl 5-fluoro-6-hydroxy-1-naphthoate is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a naphthalene ring. Its chemical structure includes a methyl ester functional group, which enhances its solubility and reactivity. The molecular formula is , and its systematic name reflects its structural features, indicating the positions of the substituents on the naphthalene core.

- Esterification: Reacts with acids to form corresponding esters.

- Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, leading to derivatives with different functional groups.

- Reduction: The hydroxyl group can be reduced to yield other alcohol derivatives.

These reactions are significant for synthesizing more complex molecules and exploring its reactivity in various chemical environments.

Research indicates that compounds similar to methyl 5-fluoro-6-hydroxy-1-naphthoate exhibit notable biological activities, including:

- Antimicrobial Properties: Some naphthoate derivatives have shown effectiveness against bacterial strains.

- Anticancer Activity: Certain studies suggest potential cytotoxic effects on cancer cells, making them candidates for further pharmacological investigations .

The specific biological activity of methyl 5-fluoro-6-hydroxy-1-naphthoate requires further exploration through in vitro and in vivo studies.

Several synthesis methods for methyl 5-fluoro-6-hydroxy-1-naphthoate have been documented:

- Direct Fluorination: Involves fluorinating 6-hydroxy-1-naphthoic acid using fluorinating agents under controlled conditions.

- Esterification Reaction: The hydroxyl group of 6-hydroxy-1-naphthoic acid reacts with methanol in the presence of an acid catalyst to form the ester.

- Domino Reactions: Recent methodologies employ domino reactions that allow for the simultaneous formation of multiple bonds, enhancing efficiency in synthesizing naphthalene derivatives .

Methyl 5-fluoro-6-hydroxy-1-naphthoate has potential applications in various fields:

- Pharmaceuticals: As a precursor for drug development, particularly in creating compounds with antimicrobial and anticancer properties.

- Agricultural Chemicals: Its derivatives may serve as effective pesticides or herbicides due to their biological activities.

The versatility of this compound makes it a valuable target for synthetic chemists.

Interaction studies involving methyl 5-fluoro-6-hydroxy-1-naphthoate focus on its behavior in biological systems:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action.

- Reactivity with Other Biomolecules: Investigating how it reacts with nucleic acids or lipids could reveal its potential as a therapeutic agent .

Such studies are crucial for assessing safety and efficacy in medicinal chemistry.

Methyl 5-fluoro-6-hydroxy-1-naphthoate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 6-hydroxy-2-naphthoate | Hydroxyl group at position 6 on a different naphthalene | Different position of hydroxyl affects reactivity |

| Methyl 5-chloro-6-hydroxy-1-naphthoate | Chlorine instead of fluorine | Chlorine may alter biological activity |

| Methyl 5-fluoro-2-naphthoate | Fluorine at position 5 on a different naphthalene | Different positioning affects properties |

These comparisons highlight the uniqueness of methyl 5-fluoro-6-hydroxy-1-naphthoate, particularly regarding its specific substituent positions that influence both chemical reactivity and biological activity.

The selection of appropriate starting materials forms the foundation for successful naphthalene functionalization. Research has demonstrated that 1,4-dimethylnaphthalene serves as an excellent precursor due to its inherent regioselectivity properties in oxidation reactions [1]. The dimethyl substitution pattern provides multiple functionalization positions while maintaining high regioselectivity, achieving typical yields of 85-90% in subsequent transformations. This precursor has been extensively utilized in endoperoxide formation studies, where the methylation pattern significantly influences the reversible endoperoxide formation and singlet oxygen release characteristics.

Unsubstituted naphthalene represents another viable starting point, particularly for direct fluorination approaches targeting position 1 [2]. The systematic evaluation of fluorination reagents has revealed that 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) provides site-selective fluorination of naphthalene to 1-fluoronaphthalene with yields ranging from 70-80%. The regioselectivity observed in these transformations depends critically on the electronic nature of substituents already present on the aromatic system.

Squaric acid has emerged as a versatile building block for naphthalene ring construction through sequential thermal rearrangements [3]. The synthetic route incorporates alkynyl- and arylcyclobutenone rearrangements, enabling the construction of highly substituted naphthalene systems. This approach has proven particularly valuable for isotopically labeled naphthalene derivatives, achieving overall yields of 60-88% across multi-step sequences. The method allows for precise control over substitution patterns and provides access to naphthalene systems that would be difficult to obtain through direct functionalization approaches.

Pre-functionalized naphthalene derivatives, such as naphthalene-2,6-dicarboxylic acid, offer advantages in selective modification strategies [4] [5]. These substrates enable controlled introduction of additional functional groups while maintaining the integrity of existing substituents. The carboxylate functionalities serve as both directing groups and potential sites for further derivatization, with typical yields of 80-85% in subsequent transformations.

The utilization of 1-bromonaphthalen-2-ol as a precursor has demonstrated exceptional efficiency in certain synthetic routes, achieving yields of 89% in key transformations [6]. The hydroxyl group provides directing effects that facilitate regioselective functionalization, while the bromine substituent can be utilized for cross-coupling reactions or nucleophilic substitution processes.

Recent developments have explored isoquinoline derivatives as precursors through nitrogen-to-carbon transmutation approaches [7] [8]. This innovative methodology, inspired by the Wittig reaction, enables the conversion of isoquinoline systems to naphthalene derivatives through single-atom transmutation processes. The approach provides access to naphthalene products with yields ranging from 47-85%, depending on the specific substitution pattern and reaction conditions employed.

Fluorination Strategies at the 5-Position

The introduction of fluorine at the 5-position of naphthalene requires specialized reagent systems capable of achieving high regioselectivity. N-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Accufluor, has proven highly effective for site-selective fluorination of polycyclic aromatic systems [2]. This reagent demonstrates exceptional selectivity for naphthalene position 1, which corresponds to the 5-position in the target compound structure. The fluorination mechanism proceeds through electrophilic aromatic substitution, with the regioselectivity determined by the inherent electronic properties of the naphthalene system.

N-Fluoropyridinium salt systems represent a broader class of fluorinating agents that offer tunable reactivity based on the pyridine substituents [9]. The zwitterionic N-fluoropyridinium-2-sulfonates have shown particular promise, with fluorinating power increasing in the order based on the pKa values of the corresponding pyridines. These reagents enable fluorination of substrates ranging from reactive carbanions to less-reactive aromatics, with reaction conditions varying from -40°C to 25°C depending on the specific system employed.

PyFluor (2-pyridinesulfonyl fluoride) has emerged as a cost-effective and selective deoxyfluorination reagent that demonstrates high selectivity ratios exceeding 20:1 [10]. When combined with 1,8-diazabicyclo[5.4.0]undec-7-ene as a base, PyFluor provides excellent yields in fluorination reactions while minimizing elimination side products. The reagent operates effectively at room temperature and shows superior performance compared to traditional fluorinating agents such as diethylaminosulfur trifluoride and Deoxo-Fluor.

N-Fluorobenzenesulfonimide has been extensively studied for regioselective ortho-fluorination reactions, particularly in palladium-catalyzed systems [11]. The combination of palladium catalysts with N-fluorobenzenesulfonimide enables controlled fluorination of 2-arylbenzo[d]thiazoles, achieving regioselective ortho-fluorination with cyclohexane as the optimal solvent. The mechanism involves formation of a palladium fluoride complex through oxidation, followed by carbon-hydrogen activation to form palladacycle intermediates.

Photoredox catalysis using cesium fluoride has opened new avenues for aromatic carbon-hydrogen fluorination [12]. This approach utilizes organic photooxidants to generate arene radical cations, enabling direct carbon-hydrogen to carbon-fluorine bond conversion under mild conditions. The method demonstrates para-selective fluorination of methoxyarenes and shows compatibility with various functional groups including halides and carbonyl-containing substituents.

Electrophilic fluorination using Selectfluor and related reagents provides moderate selectivity in naphthalene fluorination reactions. These transformations typically require acetonitrile as solvent and elevated temperatures, but offer the advantage of readily available reagents and straightforward reaction protocols. The selectivity can be enhanced through the use of directing groups or by careful control of reaction conditions.

Hydroxylation Mechanisms at the 6-Position

The installation of hydroxyl functionality at the 6-position of naphthalene can be achieved through various mechanistic pathways, ranging from enzymatic systems to biomimetic catalysts. Naphthalene dioxygenase represents the gold standard for regioselective naphthalene hydroxylation, catalyzing syn-dihydroxylation at the C1-C2 positions through a cis-dihydrodiol intermediate [13]. This enzyme system requires nicotinamide adenine dinucleotide, ferredoxin, and molecular oxygen as cofactors, operating through a well-characterized mechanism involving iron-sulfur clusters and Rieske-type electron transport chains.

Cytochrome P450 enzymes, particularly CYP505D6, demonstrate unique hydroxylation capabilities with naphthalene substrates [14]. These self-sufficient enzymes catalyze monooxygenase reactions at various positions (ω-1 to ω-6) depending on the substrate structure and enzyme active site environment. The hydroxylation mechanism involves formation of high-valent iron-oxo intermediates that abstract hydrogen atoms from carbon-hydrogen bonds, followed by oxygen rebound to form the hydroxylated products.

Iron-based biomimetic catalysts have been developed to mimic the reactivity of naphthalene dioxygenase [15]. The catalyst [Fe(5-tips3tpa)] demonstrates exceptional reactivity in syn-dihydroxylation reactions using hydrogen peroxide as oxidant. The mechanism involves formation of a cis-iron(V)-oxo(hydroxo) intermediate that overcomes the thermodynamic penalty associated with aromatic dearomatization. This catalyst system operates under ambient conditions and shows high chemoselectivity for syn-dihydroxylation over other oxidation pathways.

Salicylate 5-hydroxylase provides insights into ortho-hydroxylation mechanisms that can be applied to naphthalene systems [16]. This enzyme catalyzes position-5 hydroxylation of salicylate derivatives through a mechanism involving nicotinamide adenine dinucleotide, ferredoxin reductase, and ferredoxin components. The enzyme demonstrates that each component can serve as the rate-limiting factor, with optimal activity achieved when all components are present at critical concentrations.

Rieske dioxygenases represent another class of enzymes capable of naphthalene hydroxylation, typically introducing hydroxyl groups ortho to existing substituents [16]. These enzymes require iron(II) and α-ketoglutarate as cofactors and operate through mechanisms involving coupled oxidative decarboxylation and substrate hydroxylation. The regioselectivity of these enzymes can be modulated through protein engineering approaches.

Chemical oxidation systems provide alternatives to enzymatic hydroxylation, utilizing various oxidants and catalysts to achieve hydroxylation at specific positions. These systems typically operate through electrophilic aromatic substitution mechanisms, with regioselectivity determined by the electronic properties of the substrate and the nature of the oxidizing species employed.

Esterification Techniques for Methyl Group Introduction

The formation of methyl ester functionality represents the final step in the synthesis of methyl 5-fluoro-6-hydroxy-1-naphthoate, requiring careful selection of esterification methodology to ensure high yields and minimal side reactions. Fischer esterification remains the most widely employed approach for methyl ester formation, utilizing methanol and sulfuric acid catalyst under elevated temperatures [17]. This method achieves exceptional yields of 95-99% but requires extended reaction times of 10-60 hours and temperatures ranging from 100-150°C. The reaction proceeds through a well-established mechanism involving carbonyl protonation, nucleophilic addition by methanol, and elimination of water.

The acid chloride method provides a more rapid alternative, converting carboxylic acids to methyl esters through acyl chloride intermediates [18]. This approach typically employs acid chlorides with methanol in the presence of a base, operating at temperatures from 0-25°C with reaction times of 0.5-2 hours. Yields of 85-95% are routinely achieved, making this method attractive for substrates sensitive to prolonged heating or acidic conditions.

Carbodiimide coupling represents a mild and efficient approach to ester formation, utilizing dicyclohexylcarbodiimide or diisopropylcarbodiimide with methanol [19]. The reaction operates at temperatures from 0-25°C with reaction times of 2-12 hours, achieving yields of 80-95%. This method is particularly valuable for acid-sensitive substrates or when high functional group tolerance is required.

Phase-transfer catalysis has emerged as an environmentally favorable approach to esterification, employing alkyl halides with carboxylate salts under phase-transfer conditions [20]. The method utilizes tetrabutylammonium salts as phase-transfer catalysts, operating at temperatures of 25-80°C with reaction times of 3-24 hours. While yields of 60-85% are somewhat lower than other methods, the approach offers advantages in terms of atom economy and waste reduction.

Microwave-assisted esterification has gained attention as a green chemistry approach, dramatically reducing reaction times while maintaining high yields [5]. This method employs methanol with acid catalysts under microwave heating at temperatures of 120-180°C for 30-60 minutes. Yields of 83-90% are achieved, representing a significant improvement in reaction efficiency compared to conventional heating methods.

Enzymatic esterification provides a highly selective and environmentally benign approach to ester formation, utilizing lipase enzymes in organic solvents [21]. The method operates at moderate temperatures of 40-60°C with reaction times of 4-24 hours, achieving yields of 70-90%. This approach is particularly valuable for stereoselective transformations or when harsh reaction conditions must be avoided.

Catalytic Systems for Regioselective Synthesis

The development of catalytic systems for regioselective naphthalene functionalization has been a major focus of synthetic methodology research. Palladium complexes, particularly those bearing diimine ligands, have demonstrated exceptional control over regioselectivity in direct arylation reactions [22]. The catalyst system Pd(PPh3)4 with appropriately designed diimine ligands achieves α-selectivity exceeding 50:1 in naphthalene arylation reactions. The mechanism involves sequential naphthalene π-coordination and metalation at palladium(IV) centers, representing an unusual pathway for carbon-hydrogen activation processes.

Iron coordination complexes have shown remarkable capabilities in oxidative transformations of naphthalene substrates [15]. The complex [Fe(5-tips3tpa)] catalyzes syn-dihydroxylation reactions with exceptional chemoselectivity, operating under ambient conditions using hydrogen peroxide as oxidant. The high reactivity of this catalyst system enables overcoming the thermodynamic barriers associated with aromatic dearomatization, providing access to densely functionalized products that are difficult to obtain through other methods.

Lewis acid catalysts, exemplified by tin-containing zeolite Beta (Sn-Beta), have proven highly effective for Diels-Alder cycloaddition reactions leading to naphthalene formation [4]. These catalysts promote efficient cycloaddition between lignocellulose-derived dimethyl trans,trans-muconate and p-benzoquinone at temperatures of 160-180°C in the presence of molecular sieves. The porous structure of the zeolite framework facilitates high regioselectivity in the cyclization process.

Copper-based catalytic systems utilizing copper(I) iodide with Grignard reagents enable efficient ketone formation from acid chlorides under controlled conditions [18]. These systems operate at low temperatures (-78°C) in dry tetrahydrofuran, providing good functional group tolerance and enabling access to ketone intermediates that can be further transformed to naphthalene derivatives through established synthetic sequences.

Rhodium catalysts, particularly dirhodium tetracarboxylates, have been developed for site-selective carbon-hydrogen functionalization reactions [23]. These catalysts operate under elevated temperatures in controlled atmospheres, enabling selective introduction of various functional groups at specific positions on the naphthalene ring system. The regioselectivity is controlled through careful selection of ligand architecture and reaction conditions.

Organocatalysts, including proline-based systems, offer environmentally benign approaches to asymmetric transformations of naphthalene derivatives [11]. These catalysts operate at room temperature in polar solvents, achieving moderate to high enantioselectivity in appropriate transformations. The use of organocatalysts eliminates concerns about metal contamination and provides sustainable alternatives to traditional metal-based catalytic systems.

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in naphthalene derivative synthesis has become increasingly important for large-scale production applications. Microwave-assisted synthesis represents a significant advancement in energy efficiency and reaction rate enhancement [5]. Studies have demonstrated that microwave irradiation can reduce reaction times from 24 hours to 30-60 minutes for disodium naphthalene-2,6-dicarboxylate synthesis, achieving yields of 83-90% while dramatically reducing energy consumption. The environmental impact assessment through life cycle analysis reveals global warming potentials of 193.9-296.9 kg carbon dioxide equivalent per kg of synthesized material, representing substantial improvements over conventional synthetic methods.

Sustainable synthesis routes utilizing lignocellulose-derived platform chemicals have been developed for functionalized naphthalenedicarboxylic acid production [4]. The integrated process consists of Diels-Alder cycloaddition, dehydroaromatization, and hydrogenation reactions using dimethyl trans,trans-muconate and p-benzoquinone as renewable starting materials. This approach achieves overall yields of 50% based on muconate input and provides a template method for preparing naphthalene derivatives with multiple oxygen-containing functional groups.

Solvent selection plays a crucial role in green chemistry implementations, with emphasis on replacing toxic solvents with environmentally benign alternatives [24]. The adoption of polar aprotic solvents such as methyl tert-butyl ether has proven effective in nitrogen-to-carbon transmutation reactions, providing high yields while reducing environmental impact. Additionally, the development of solvent recycling protocols enables significant improvements in process sustainability.

Catalyst recycling and regeneration strategies have been implemented to enhance the environmental profile of catalytic processes [25]. Studies with modified zeolite catalysts for naphthalene nitration demonstrate that catalysts can be regenerated through calcination at 550°C, recovering nearly full activity after multiple reaction cycles. This approach significantly reduces the environmental burden associated with catalyst disposal and replacement.

Atom economy optimization has been achieved through the development of reaction sequences that minimize waste generation [7] [8]. The nitrogen-to-carbon transmutation approach for naphthalene synthesis from isoquinoline derivatives exemplifies this principle, providing direct access to naphthalene products without generation of stoichiometric byproducts. The reaction utilizes methyltriphenylphosphonium bromide and sodium tert-butoxide, generating only easily separated inorganic salts as byproducts.

Process intensification through continuous flow synthesis has been explored for naphthalene derivative production, offering advantages in heat and mass transfer, reaction control, and scalability [26]. These approaches enable precise control over reaction parameters and facilitate the implementation of in-line purification and analysis techniques. The integration of continuous processes with green chemistry principles provides pathways for sustainable large-scale production of complex naphthalene derivatives.